molecular formula C20H16Cl2N2O3S B14937122 N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

Cat. No.: B14937122
M. Wt: 435.3 g/mol
InChI Key: HOBWIDXOHSSCHB-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-({2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a synthetic organic compound that features a thiazole ring, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: This step might involve a substitution reaction where a dichlorophenyl group is introduced to the thiazole ring.

    Formation of the Propanoic Acid Moiety: This can be done through a series of reactions including acylation and subsequent hydrolysis.

    Final Coupling: The final step involves coupling the thiazole derivative with a phenylpropanoic acid derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiazole rings.

    Reduction: Reduction reactions might target the carbonyl groups or the thiazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID: This compound itself.

    Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Phenylpropanoic Acid Derivatives: Compounds with similar phenylpropanoic acid moieties but different functional groups.

Uniqueness

The uniqueness of (2S)-2-({2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H16Cl2N2O3S/c21-14-7-4-8-15(22)18(14)19-23-13(11-28-19)10-17(25)24-16(20(26)27)9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2,(H,24,25)(H,26,27)/t16-/m0/s1

InChI Key

HOBWIDXOHSSCHB-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.